molecular formula C10H19BrO B6152931 1-(bromomethyl)-1-(methoxymethyl)cycloheptane CAS No. 1498713-76-0

1-(bromomethyl)-1-(methoxymethyl)cycloheptane

Cat. No. B6152931
CAS RN: 1498713-76-0
M. Wt: 235.2
InChI Key:
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Description

1-(Bromomethyl)-1-(methoxymethyl)cycloheptane (BMMC) is an organic compound that is a member of the cycloalkane family. It is a colorless liquid with a molecular formula of C8H15BrO and a molecular weight of 197.13 g/mol. BMMC is used in various scientific and industrial applications, such as in the synthesis of polymers and other organic compounds, and in the development of new drugs and medicines.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1-(methoxymethyl)cycloheptane is not completely understood. However, it is believed to act as an inhibitor of certain enzymes, such as kinases and phosphatases, which are involved in the regulation of biochemical and physiological processes. 1-(bromomethyl)-1-(methoxymethyl)cycloheptane also has the ability to bind to proteins, which can affect their structure and function. In addition, 1-(bromomethyl)-1-(methoxymethyl)cycloheptane has the ability to interact with other molecules, such as hormones and neurotransmitters, which can affect the activity of these molecules.
Biochemical and Physiological Effects
1-(bromomethyl)-1-(methoxymethyl)cycloheptane has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as kinases and phosphatases, which can affect the regulation of biochemical and physiological processes. 1-(bromomethyl)-1-(methoxymethyl)cycloheptane also has the ability to bind to proteins, which can affect their structure and function. In addition, 1-(bromomethyl)-1-(methoxymethyl)cycloheptane has the ability to interact with other molecules, such as hormones and neurotransmitters, which can affect the activity of these molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(bromomethyl)-1-(methoxymethyl)cycloheptane in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, 1-(bromomethyl)-1-(methoxymethyl)cycloheptane has a wide range of applications in scientific research, including the synthesis of polymers and other organic compounds, the development of new drugs and medicines, and the study of biochemical and physiological processes. However, there are some limitations to using 1-(bromomethyl)-1-(methoxymethyl)cycloheptane in laboratory experiments, such as its potential toxicity, and the fact that it is a colorless liquid, which can make it difficult to observe during experiments.

Future Directions

There are many potential future directions for research involving 1-(bromomethyl)-1-(methoxymethyl)cycloheptane. These include further study of its biochemical and physiological effects, as well as its potential applications in the development of new drugs and medicines. Additionally, further research could be conducted into the mechanism of action of 1-(bromomethyl)-1-(methoxymethyl)cycloheptane and its ability to interact with other molecules, such as hormones and neurotransmitters. Finally, further research could be conducted into the synthesis of 1-(bromomethyl)-1-(methoxymethyl)cycloheptane, in order to improve its efficiency and cost-effectiveness.

Synthesis Methods

1-(bromomethyl)-1-(methoxymethyl)cycloheptane can be synthesized using a variety of techniques, including alkylation, esterification, and halogenation. Alkylation is the most common method used to synthesize 1-(bromomethyl)-1-(methoxymethyl)cycloheptane, and involves the reaction of an alkyl halide and a suitable base, such as sodium hydroxide, to form the desired product. Esterification is another method used to synthesize 1-(bromomethyl)-1-(methoxymethyl)cycloheptane, and involves the reaction of an alcohol and an acid to form an ester. Halogenation is the third method used to synthesize 1-(bromomethyl)-1-(methoxymethyl)cycloheptane, and involves the reaction of a halogen and a suitable base, such as sodium hydroxide, to form the desired product.

Scientific Research Applications

1-(bromomethyl)-1-(methoxymethyl)cycloheptane has a wide range of applications in scientific research, including the synthesis of polymers and other organic compounds, the development of new drugs and medicines, and the study of biochemical and physiological processes. 1-(bromomethyl)-1-(methoxymethyl)cycloheptane has also been used in the study of protein-ligand interactions, and can be used to study the effect of small molecules on various biological systems. 1-(bromomethyl)-1-(methoxymethyl)cycloheptane has also been used in the synthesis of polymers, such as polyethylene and polypropylene, and can be used in the development of new drugs and medicines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-1-(methoxymethyl)cycloheptane involves the reaction of cycloheptene with bromine to form 1-bromocycloheptene, which is then reacted with formaldehyde and methanol to form 1-(bromomethyl)-1-(methoxymethyl)cycloheptane.", "Starting Materials": [ "Cycloheptene", "Bromine", "Formaldehyde", "Methanol" ], "Reaction": [ "Step 1: Cycloheptene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to form 1-bromocycloheptene.", "Step 2: 1-bromocycloheptene is then reacted with formaldehyde and methanol in the presence of a base such as sodium hydroxide to form 1-(bromomethyl)-1-(methoxymethyl)cycloheptane.", "Step 3: The product is then purified through distillation or recrystallization to obtain the final compound." ] }

CAS RN

1498713-76-0

Product Name

1-(bromomethyl)-1-(methoxymethyl)cycloheptane

Molecular Formula

C10H19BrO

Molecular Weight

235.2

Purity

95

Origin of Product

United States

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